molecular formula C8H8BrFO B7961286 1-Bromo-2-fluoro-3-methoxy-5-methylbenzene

1-Bromo-2-fluoro-3-methoxy-5-methylbenzene

Cat. No.: B7961286
M. Wt: 219.05 g/mol
InChI Key: MCZSSZCFZHOCTG-UHFFFAOYSA-N
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Description

1-Bromo-2-fluoro-3-methoxy-5-methylbenzene is a halogenated aromatic compound featuring a bromine atom at position 1, fluorine at position 2, methoxy at position 3, and methyl at position 5. This substitution pattern confers unique electronic and steric properties, making it valuable in pharmaceutical synthesis, agrochemicals, and materials science. Its reactivity is influenced by the electron-withdrawing effects of bromine and fluorine, balanced by the electron-donating methoxy group, enabling selective functionalization in cross-coupling reactions .

Properties

IUPAC Name

1-bromo-2-fluoro-3-methoxy-5-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-3-6(9)8(10)7(4-5)11-2/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCZSSZCFZHOCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nitration and Reduction to Aromatic Amine

The synthesis begins with 3-methoxy-5-methylnitrobenzene , a hypothetical precursor synthesized via nitration of 3-methoxy-5-methylbenzene. Nitration using a HNO₃/H₂SO₄ mixture at 10–25°C introduces a nitro group ortho to the methoxy group (position 2), leveraging the methoxy group’s strong ortho/para-directing effect. Catalytic hydrogenation with Raney nickel at 60–80°C reduces the nitro group to an amine, yielding 2-amino-3-methoxy-5-methylbenzene .

Diazotization and Fluorination

The amine is diazotized at 0–5°C using NaNO₂ and HBF₄, forming a diazonium intermediate. Subsequent fluorination with tetrafluoroboric acid (HPF₆) at 35–45°C replaces the diazonium group with fluorine, producing 2-fluoro-3-methoxy-5-methylbenzene . This step achieves >50% yield in analogous pyridine systems.

Bromination via Electrophilic Aromatic Substitution

Multi-Step Functionalization from Dimethylbenzene Derivatives

Chlorination and Bromination

Starting with 3,5-dimethyl-4-nitrobenzoic acid , PCl₅ converts the carboxylic acid to an acyl chloride, followed by ammonolysis to form a primary amide. Alkaline hydrolysis with Br₂ introduces bromine at position 2, yielding 2-bromo-3,5-dimethyl-4-nitrobenzene .

Fluorination via Diazonium Salt Decomposition

Reduction of the nitro group with H₂/Pd-C produces 2-bromo-3,5-dimethyl-4-aminobenzene . Diazotization with NaNO₂/HCl and fluorination with HPF₆ substitutes the amine with fluorine. Final bromination at position 1 using CuBr/HBr completes the synthesis.

Catalytic Bromination Strategies

Directed Ortho-Metalation (DoM)

A methoxy-directed lithiation of 3-methoxy-5-methylfluorobenzene with LDA at −78°C generates a lithiated intermediate at position 1. Quenching with Br₂ or BrCN introduces bromine regioselectively, avoiding electrophilic substitution pitfalls.

Transition Metal-Catalyzed Coupling

Pd-catalyzed Miyaura borylation of 2-fluoro-3-methoxy-5-methylphenyl triflate followed by Suzuki-Miyaura coupling with Br₂ yields the target compound. While underexplored in the literature, this method offers potential for late-stage diversification.

Comparative Analysis of Synthetic Routes

MethodKey StepsConditionsYield (Analogous)Limitations
Diazotization-BrominationNitration, reduction, diazotization, brominationH₂SO₄/HNO₃, Raney Ni, CuBr/HBr76.1%Multi-step, sensitive intermediates
Multi-Step FunctionalizationChlorination, bromination, fluorinationPCl₅, Br₂, HPF₆50–60%Low yielding fluorination step
Catalytic BrominationDoM, Miyaura couplingLDA, Pd catalystsN/ARequires specialized reagents

Optimization and Industrial Viability

The diazotization-bromination route (Method 1) is most industrially viable due to its reliance on inexpensive reagents like Raney nickel and HBF₄. Critical optimizations include:

  • Temperature control during nitration to prevent polysubstitution.

  • Catalyst recycling in hydrogenation steps to reduce costs.

  • Solvent selection (e.g., CH₃CN for bromination) to enhance regioselectivity .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-fluoro-3-methoxy-5-methylbenzene undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The compound can undergo reduction reactions to remove the bromine or fluorine atoms.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Major Products:

  • Substitution reactions yield various substituted benzene derivatives.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in dehalogenated benzene derivatives.

Scientific Research Applications

Organic Synthesis

1-Bromo-2-fluoro-3-methoxy-5-methylbenzene serves as a valuable building block in organic synthesis. Its halogenated nature allows it to participate in various coupling reactions, such as:

  • Palladium-Catalyzed C–H Bond Arylation : The compound can undergo regioselective arylation reactions, particularly at the C3 position relative to the fluorine atom. This reaction has been explored in studies focusing on ortho-substituted fluorobenzenes, demonstrating its utility in synthesizing complex aryl structures .

Case Study: Palladium-Catalyzed Reactions

In a study published in Organic & Biomolecular Chemistry, researchers investigated the influence of ortho-substituents on fluorobenzene derivatives for palladium-catalyzed C–H bond arylation. The findings indicated that this compound could be effectively used as a substrate for synthesizing tri(hetero)aryl derivatives through successive C–H bond (hetero)arylations .

Medicinal Chemistry

The compound's unique structure makes it a candidate for medicinal chemistry applications. Halogenated aromatic compounds often exhibit biological activity due to their ability to interact with biological targets.

Potential Applications:

Materials Science

In materials science, this compound can be utilized in developing functional materials due to its electronic properties.

Applications:

  • Polymeric Materials : Compounds with similar structures have been incorporated into polymer matrices to enhance thermal stability and mechanical properties. The presence of halogen atoms can improve flame retardancy and chemical resistance.

Mechanism of Action

The mechanism by which 1-Bromo-2-fluoro-3-methoxy-5-methylbenzene exerts its effects involves interactions with various molecular targets. The presence of multiple functional groups allows it to participate in diverse chemical reactions, influencing its reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its application, such as in synthetic chemistry or biological studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers

5-Bromo-2-fluoro-1-methoxy-3-methylbenzene (CAS 1351668-20-6)
  • Substituent Positions : Bromo (5), fluoro (2), methoxy (1), methyl (3).
  • Key Differences: The bromine and methoxy groups are transposed compared to the target compound. This alters regioselectivity in electrophilic aromatic substitution (EAS) due to differing directing effects.
1-Bromo-3-methoxy-5-methylbenzene (CAS 29578-83-4)
  • Substituent Positions : Bromo (1), methoxy (3), methyl (5).
  • Key Differences : Absence of fluorine at position 2 reduces electron withdrawal, increasing electron density at positions 4 and 6. This compound exhibits higher reactivity in nucleophilic aromatic substitution compared to the fluorinated analogue .

Substituent Variants

1-Bromo-2-fluoro-4-methylbenzene (CAS 452-74-4)
  • Substituent Positions : Bromo (1), fluoro (2), methyl (4).
  • Key Differences : Replacement of methoxy (position 3) with methyl reduces steric hindrance but eliminates the electron-donating effect. The methyl group weakly activates the ring, favoring EAS at position 5. Lower polarity compared to the target compound may affect solubility in polar solvents .
5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene (CAS 1801516-13-1)
  • Substituent Positions : Bromo (5), ethoxy (1), fluoro (2), methyl (3).
  • Key Differences : Ethoxy group increases lipophilicity (logP ≈ 2.8 vs. 2.2 for methoxy), enhancing membrane permeability in biological systems. However, bulkier ethoxy may hinder reactions at position 4 due to steric effects .

Functional Group Modifications

1-Bromo-5-fluoro-2-methoxy-3-nitrobenzene (CAS 179897-92-8)
  • Substituent Positions : Bromo (1), fluoro (5), methoxy (2), nitro (3).
  • Key Differences : Nitro group at position 3 strongly deactivates the ring, reducing reactivity in cross-coupling reactions. This compound is more prone to reduction reactions targeting the nitro group .
1-Bromo-3-chloro-5-fluorobenzene (CAS 33863-76-2)
  • Substituent Positions : Bromo (1), chloro (3), fluoro (5).
  • Key Differences : Chlorine’s intermediate electronegativity (vs. methoxy) creates a balance between activation and deactivation. Higher molecular weight (209.45 g/mol) and density (1.72 g/cm³) compared to the target compound (estimated MW: 233.08 g/mol) .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Reactivity in EAS
1-Bromo-2-fluoro-3-methoxy-5-methylbenzene - C₈H₇BrF₂O 233.08 (estimated) Br (1), F (2), OCH₃ (3), CH₃ (5) N/A Moderate
5-Bromo-2-fluoro-1-methoxy-3-methylbenzene 1351668-20-6 C₈H₇BrF₂O 233.08 Br (5), F (2), OCH₃ (1), CH₃ (3) N/A Low
1-Bromo-3-methoxy-5-methylbenzene 29578-83-4 C₈H₉BrO 201.06 Br (1), OCH₃ (3), CH₃ (5) N/A High
1-Bromo-2-fluoro-4-methylbenzene 452-74-4 C₇H₆BrF 189.03 Br (1), F (2), CH₃ (4) 38 (at 0.1 mmHg) Moderate
5-Bromo-1-ethoxy-2-fluoro-3-methylbenzene 1801516-13-1 C₉H₁₀BrF₂O 249.08 Br (5), F (2), OCH₂CH₃ (1), CH₃ (3) N/A Low

Biological Activity

1-Bromo-2-fluoro-3-methoxy-5-methylbenzene is an aromatic compound with a molecular formula of C₈H₈BrF. Its structure includes a bromine atom, a fluorine atom, a methoxy group, and a methyl group attached to a benzene ring. This unique combination of substituents suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The presence of both bromine and fluorine enhances the reactivity of the compound, making it a valuable candidate for various chemical reactions. The methoxy group is known to influence the electronic properties of aromatic compounds, which can affect their biological interactions.

Property Value
Molecular FormulaC₈H₈BrF
Molecular WeightApproximately 229.09 g/mol
Key Functional GroupsBromine, Fluorine, Methoxy, Methyl

Anticancer Activity

Research has highlighted the anticancer potential of methoxy-substituted aromatic compounds. For instance, studies on related compounds have shown that they can reduce the proliferation of cancer cells significantly. The mechanism often involves the induction of apoptosis in cancer cells through various pathways, including the modulation of apoptotic proteins and inhibition of cell migration.

  • Case Study : A study examining methoxy-substituted phenolic compounds found that they could inhibit cancer cell growth by regulating epithelial–mesenchymal transition (EMT) markers and promoting apoptosis through caspase activation .

Interaction with Biological Targets

The biological activity of this compound may be mediated through interactions with various molecular targets such as enzymes and receptors. These interactions can involve:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Coordination with metal ions

Research Findings

A review of literature indicates that while specific data on this compound is sparse, related compounds have been extensively studied for their biological activities:

  • Cytotoxicity : Methoxy-substituted compounds have been shown to exhibit cytotoxicity against various cancer cell lines.
  • Mechanism of Action : Many compounds function by disrupting cellular signaling pathways involved in cell proliferation and survival.
  • Selectivity : Some studies indicate that these compounds can selectively target cancer cells while exhibiting low toxicity towards normal cells .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1-Bromo-2-fluoro-3-methoxy-5-methylbenzene?

  • Methodology : Synthesis typically involves sequential functionalization of a benzene ring. For example:

Methylation : Introduce the methyl group via Friedel-Crafts alkylation using methyl chloride and AlCl₃.

Methoxylation : Use a nucleophilic substitution (e.g., NaOMe) under controlled conditions to add the methoxy group.

Halogenation : Bromine is introduced via electrophilic substitution (e.g., Br₂/FeBr₃), while fluorine can be added using Balz-Schiemann or halogen exchange reactions (e.g., KF/Cu catalysis).

  • Key Considerations : Reaction order and directing effects (methoxy as an ortho/para director; bromine/fluorine as meta directors) must be optimized to avoid undesired regioisomers .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Identify substituent positions via splitting patterns and coupling constants (e.g., ¹⁹F coupling in fluorinated aromatics).
  • ¹⁹F NMR : Distinct chemical shifts confirm fluorine placement.
  • IR Spectroscopy : Validate methoxy (C-O stretch ~1250 cm⁻¹) and aromatic C-Br stretches (~600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M]+) and isotopic patterns (Br/F contributions).
    • References : Similar compounds in and highlight these techniques .

Q. What are the key safety considerations when handling this compound?

  • Methodology :

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of volatile brominated/fluorinated byproducts.
  • Storage : Keep in a cool, dry place away from oxidizers (flammability risk noted in ).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can regioselectivity be controlled during the halogenation of polyhalogenated methoxy-methylbenzene derivatives?

  • Methodology :

  • Electronic Effects : Methoxy groups activate the ring, directing electrophiles to ortho/para positions. Bromine/fluorine (electron-withdrawing) deactivate the ring, favoring meta substitution.
  • Steric Hindrance : Bulky substituents (e.g., methyl) may block specific positions.
  • Reagent Choice : Use Lewis acids (e.g., FeBr₃ for Br; HF-pyridine for F) to modulate reaction pathways.
    • Case Study : highlights reagent-dependent outcomes in similar systems .

Q. How to resolve contradictions in NMR data when assigning substituent positions?

  • Methodology :

  • 2D NMR (COSY/NOESY) : Correlate proton-proton spatial relationships to confirm substitution patterns.
  • DFT Calculations : Predict chemical shifts using computational models (e.g., Gaussian) to validate experimental data.
  • Isotopic Labeling : Introduce ¹³C or ¹⁹F labels to track specific groups.
    • Example : lists physical data for analogous compounds, aiding comparative analysis .

Q. What methodologies optimize Suzuki-Miyaura cross-coupling yields using brominated derivatives?

  • Methodology :

  • Catalyst Systems : Pd(PPh₃)₄ or PdCl₂(dppf) with ligand optimization (e.g., SPhos for electron-rich substrates).
  • Solvent/Base : Use toluene/EtOH with K₂CO₃ or Cs₂CO₃ to enhance reactivity.
  • Temperature : Microwave-assisted heating (100–120°C) reduces reaction time.
    • Support : notes brominated aromatics as key intermediates in cross-coupling .

Q. How do electron-withdrawing/donating groups influence nucleophilic aromatic substitution (NAS) reactivity?

  • Methodology :

  • Activation Barriers : Methoxy (electron-donating) lowers activation energy for NAS at ortho/para positions. Bromine/fluorine (electron-withdrawing) reduce reactivity unless strong nucleophiles (e.g., NH₂⁻) are used.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
    • Case Study : discusses reagent selection for similar halogenation reactions .

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